molecular formula C7H14O2S B093995 2-Propan-2-ylthiolane 1,1-dioxide CAS No. 17113-59-6

2-Propan-2-ylthiolane 1,1-dioxide

Cat. No.: B093995
CAS No.: 17113-59-6
M. Wt: 162.25 g/mol
InChI Key: XSRNRVDTABHHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propan-2-ylthiolane 1,1-dioxide is a five-membered sulfur-containing heterocyclic compound (thiolane) featuring a sulfone group (1,1-dioxide) and an isopropyl substituent at the 2-position. The sulfone group imparts strong electron-withdrawing properties, influencing the compound’s reactivity and stability.

Properties

CAS No.

17113-59-6

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

2-propan-2-ylthiolane 1,1-dioxide

InChI

InChI=1S/C7H14O2S/c1-6(2)7-4-3-5-10(7,8)9/h6-7H,3-5H2,1-2H3

InChI Key

XSRNRVDTABHHME-UHFFFAOYSA-N

SMILES

CC(C)C1CCCS1(=O)=O

Canonical SMILES

CC(C)C1CCCS1(=O)=O

Synonyms

Thiophene, tetrahydro-2-(1-methylethyl)-, 1,1-dioxide (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Ring Size/Type Key Substituents Stability & Reactivity Applications References
This compound 5-membered (thiolane) Isopropyl at C2 Moderate stability; potential hydrolysis susceptibility Synthetic intermediates (hypothesized) N/A
Nifurtimox 6-membered (thiazine) Nitrofurfurylidene amino group Stable under physiological conditions Antiparasitic drug (Chagas disease)
1,2-Thiazetidine-3-acetic acid derivatives 4-membered (thiazetidine) Alkyl/acyl groups at N-position Hydrolyzes to sulfonic acids; reacts with amines β-Sulfonyl peptide synthesis
3-(Propan-2-yloxy)-1,2-benzothiazole 1,1-dioxide Fused 6+5 (benzothiazole) Isopropoxy at C3 High thermal stability due to aromatic fusion Material chemistry (potential)

Reactivity and Stability

  • Ring Strain Effects: The four-membered 1,2-thiazetidine derivatives exhibit high ring strain, making them prone to hydrolysis (forming sulfonic acids) and nucleophilic attack by amines to yield sulfonamides . However, the sulfone group may still render it susceptible to hydrolysis under acidic or basic conditions. Nifurtimox’s six-membered thiazine ring provides lower strain, contributing to its stability in biological systems .
  • Electronic Effects :

    • The sulfone group in all compounds acts as a strong electron-withdrawing moiety, polarizing adjacent bonds and facilitating nucleophilic substitution or elimination reactions. For example, thiazetidine derivatives form sulfonamides when exposed to amines .
    • The fused aromatic system in 3-(propan-2-yloxy)-1,2-benzothiazole 1,1-dioxide delocalizes electron density, further stabilizing the sulfone group .

Functional and Application Differences

  • Pharmacological Activity :

    • Nifurtimox’s nitroheterocyclic structure enables redox cycling, generating cytotoxic radicals that target parasites, a mechanism critical for its antiparasitic activity .
    • Thiazetidine-derived β-sulfonyl peptides may serve as protease inhibitors or peptide mimetics due to their hydrolytic lability and sulfonamide-forming capability .
  • Material Science Potential: The aromatic benzothiazole dioxide () could find use in optoelectronic materials due to its rigid, conjugated structure . this compound’s isopropyl group may enhance solubility in organic solvents, making it a candidate for functionalized polymer precursors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.